molecular formula C15H16ClN3 B1303620 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride CAS No. 374064-08-1

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride

Cat. No.: B1303620
CAS No.: 374064-08-1
M. Wt: 273.76 g/mol
InChI Key: ZUDXMPIFLYFHNW-UHFFFAOYSA-N
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Description

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Biochemical Analysis

Biochemical Properties

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with pro-inflammatory cytokines such as IL-6 and IL-8, as well as COX-2 in IL-1β-stimulated gingival fibroblasts

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance the expression of pro-inflammatory cytokines in IL-1β-stimulated gingival fibroblasts . This indicates that the compound may play a role in modulating inflammatory responses at the cellular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind with high affinity to multiple receptors, which may explain its diverse biological activities . Additionally, it has been observed to modulate the expression of pro-inflammatory cytokines, suggesting a potential mechanism of action involving the regulation of inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various experimental conditions, and its effects on pro-inflammatory cytokine production have been observed to persist over time . This suggests that the compound may have long-lasting effects on cellular processes, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound enhances inflammation in a concentration-dependent manner, with higher concentrations leading to increased expression of pro-inflammatory cytokines

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with pro-inflammatory cytokines and COX-2 suggest that it may influence metabolic pathways related to inflammation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity, making it an important aspect of its biochemical analysis.

Preparation Methods

The synthesis of 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride involves several steps. One common method includes the reaction of alkyl phenyl ketones with phenyl hydrazine to form 3-alkyl-substituted 2-phenyl-1H-indole derivatives . The reaction conditions typically involve the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like toluene and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride can be compared with other indole derivatives such as:

Properties

IUPAC Name

2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;/h1-7,10,18H,8-9,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDXMPIFLYFHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377986
Record name 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374064-08-1
Record name 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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